Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H6F4O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
YLEQSFXJBJBQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)O)F |
Origin of Product |
United States |
Contextualization Within the Field of Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical research. taylorandfrancis.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govelsevierpure.com This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. taylorandfrancis.com Consequently, organofluorine compounds have found widespread use as pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comelsevierpure.com
Phenol (B47542), 2-fluoro-5-(2,2,2-trifluoroethyl)- is a prime example of a polyfluorinated aromatic compound, a class of molecules that has garnered considerable attention for its potential to create new chemical entities with enhanced properties. The presence of multiple fluorine atoms, both on the aromatic ring and in the ethyl side chain, imparts a unique electronic and steric profile to the molecule.
Significance of Fluorinated Phenols As Molecular Scaffolds
Phenols are a fundamental class of organic compounds that serve as versatile building blocks in chemical synthesis. The introduction of fluorine atoms onto the phenol (B47542) ring creates what are known as fluorinated phenols, which are highly valued as molecular scaffolds in drug discovery and materials science. mdpi.commdpi.com The fluorine substituent can influence the acidity of the phenolic hydroxyl group, modulate the lipophilicity of the molecule, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate. mdpi.com
The tailored functionalization of phenols is a key strategy for enhancing their biological activity. mdpi.com The specific placement of a fluorine atom, as seen in the 2-position of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- , can have a profound impact on the molecule's conformation and its interactions with biological targets. nih.gov
Below is a table illustrating the effect of fluorination on the acidity (pKa) of phenol, a critical parameter in molecular design.
| Compound | pKa |
| Phenol | 9.95 |
| 2-Fluorophenol (B130384) | 8.81 |
| 3-Fluorophenol | 9.28 |
| 4-Fluorophenol | 9.81 |
| This data is illustrative and sourced from general chemical principles. |
Importance of the 2,2,2 Trifluoroethyl Moiety in Molecular Design
General Approaches to Aromatic Fluorination and Trifluoroethylation
The construction of molecules like "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-" necessitates the precise installation of two distinct fluorine-containing moieties onto an aromatic ring. This can be achieved either by starting with a pre-functionalized ring or by direct functionalization. The general approaches involve electrophilic, nucleophilic, or radical-mediated pathways.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). This method is particularly suitable for the fluorination of phenols, which are activated towards electrophilic aromatic substitution.
Reagents and Mechanisms: The most common and effective electrophilic fluorinating agents are N-F compounds, which are generally more stable, economical, and safer than older reagents like elemental fluorine. Key reagents include N-fluorobenzenesulfonimide (NFSI) and, most notably, Selectfluor® (F-TEDA-BF4), a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) salt. These reagents work by delivering an electrophilic fluorine atom to the nucleophilic aromatic substrate. The reaction typically proceeds via the formation of a fluoronium ion or a highly polarized F-containing species that is attacked by the arene.
For phenols, the hydroxyl group is a strong ortho-, para-director. Therefore, direct fluorination of a phenol derivative will primarily yield ortho- and para-fluorinated products. The regioselectivity can be a significant challenge, often resulting in mixtures of isomers. The choice of solvent and the presence of additives, such as ionic liquids, can influence the reaction rate and selectivity. For instance, studies have shown that adding an ionic liquid can accelerate the electrophilic fluorination of phenols with Selectfluor®, especially at lower temperatures. acs.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Typical Substrates |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Electron-rich arenes, enolates |
| Selectfluor® | F-TEDA-BF4 | Phenols, arenes, carbonyl compounds |
Nucleophilic Fluorination Techniques
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom, particularly into electron-deficient aromatic rings. This strategy involves the displacement of a leaving group (such as -NO₂, -Cl, or -Br) by a nucleophilic fluoride (B91410) source.
Reagents and Mechanisms: The reaction rate is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. The trifluoroethyl group (-CH₂CF₃) is an EWG, making substrates bearing this group suitable for SNAr reactions.
Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides like tetrabutylammonium (B224687) fluoride (TBAF). Anhydrous TBAF has been shown to be a particularly aggressive and efficient reagent for SNAr fluorinations, allowing reactions to proceed under mild, ambient temperature conditions. nih.gov Another approach is the deoxyfluorination of phenols, where the hydroxyl group itself is replaced by fluorine, although this is less common for simple arenes. nih.gov A patent describes a method for synthesizing 2-fluorophenol (B130384) compounds via palladium-catalyzed direct fluorination of a phenol derivative where the hydroxyl group is first protected as a 2-pyridyloxy ether, which acts as a directing group. google.com
Radical-Mediated Fluoroalkylation and Trifluoroethylation
Radical-based methods have emerged as a versatile tool for creating C-C bonds, including the introduction of fluoroalkyl groups onto aromatic systems. These reactions typically involve the generation of a fluoroalkyl radical, which then adds to the arene.
Reagents and Mechanisms: The generation of the trifluoromethyl radical (•CF₃) is well-documented and often serves as a model for other fluoroalkyl radicals. nih.govnih.gov Sources for the •CF₃ radical include sodium trifluoromethanesulfinate (Langlois' reagent), triflyl chloride, and hypervalent iodine compounds like Togni's reagents. nih.govresearchgate.net These precursors can be activated using various methods, including photoredox catalysis, metal catalysis (e.g., copper), or thermal decomposition. nih.govacs.org
The general mechanism for photoredox-catalyzed radical aromatic substitution involves the generation of the fluoroalkyl radical via single-electron transfer (SET) from an excited photocatalyst. nih.gov This radical then adds to the aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation of this intermediate, followed by deprotonation, yields the final fluoroalkylated aromatic product. nih.gov
While trifluoromethylation is more common, these principles can be extended to trifluoroethylation. The generation of the 2,2,2-trifluoroethyl radical (•CH₂CF₃) can be achieved from suitable precursors like 2,2,2-trifluoroethyl iodide or related sulfonium (B1226848) salts under similar catalytic conditions. The electron-deficient nature of the •CH₂CF₃ radical makes it suitable for addition to both electron-rich and electron-neutral aromatic rings.
Direct Introduction of the 2,2,2-Trifluoroethyl Group
Synthesizing the target molecule requires the specific installation of a 2,2,2-trifluoroethyl group. This can be accomplished through modern C-H functionalization or cross-coupling strategies, which avoid the need for pre-functionalized starting materials and are highly valued for their efficiency and step-economy.
C-H Functionalization for Trifluoroethylation
Direct C-H functionalization is a powerful strategy that allows for the conversion of a C-H bond into a C-C bond. youtube.com While direct C-H trifluoromethylation of arenes is a well-established field, nih.gov direct C-H trifluoroethylation is an emerging area. These reactions often proceed through radical intermediates, leveraging strategies similar to those described in section 2.1.3.
Methodologies and Catalysts: Photoredox catalysis is a key enabling technology for this transformation. beilstein-journals.orgacs.orgyoutube.com A typical approach involves generating a trifluoroethyl radical from a suitable precursor, which then engages in a C-H functionalization cascade. For phenols and their derivatives, the inherent reactivity of the aromatic ring can be harnessed. However, achieving site-selectivity remains a significant challenge, often yielding mixtures of ortho and para isomers due to the directing effect of the hydroxyl group. nih.gov
Aryl sulfonium salts have recently been developed as versatile coupling partners for site-selective functionalization. nih.govd-nb.infoacs.org A two-step sequence involving a site-selective C-H thianthrenation followed by a cross-coupling reaction can install a functional group at a specific position. While demonstrated for trifluoromethylation and pentafluoroethylation, this strategy holds promise for the regioselective introduction of a trifluoroethyl group. nih.govd-nb.info
Table 2: Precursors for Radical Trifluoroethylation
| Precursor Type | Example Reagent | Activation Method |
|---|---|---|
| Trifluoroethyl Halides | CF₃CH₂I | Photoredox Catalysis, Metal Catalysis |
| Trifluoroethyl Sulfonium Salts | [Ar₂S-CH₂CF₃]⁺X⁻ | Photoredox Catalysis |
Cross-Coupling Methodologies for Trifluoroethyl Group Incorporation
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. youtube.comyoutube.comyoutube.com These methods typically couple an organometallic reagent (R-M) with an organic halide (R'-X) in the presence of a metal catalyst, most commonly palladium. mdpi.comnih.govnih.gov
Reagents and Catalysts: To introduce a trifluoroethyl group via cross-coupling, one requires either a trifluoroethyl-containing organometallic reagent or a trifluoroethyl-containing organic halide. The development of stable and reactive trifluoroethylating agents is crucial. Examples include:
Trifluoroethyl-organozinc reagents: (CF₃CH₂)ZnX reagents can be used in Negishi-type couplings. Organozinc reagents are known for their good functional group tolerance. youtube.comacs.org
Trifluoroethyl-organoboron reagents: Potassium (2,2,2-trifluoroethyl)trifluoroborate (CF₃CH₂BF₃K) can be used in Suzuki-Miyaura couplings, which are widely employed due to the stability and low toxicity of the boron reagents. nih.gov
Trifluoroethyl-organosilicon reagents: These can be used in Hiyama-type couplings.
A highly effective protocol for the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols, including 2,2,2-trifluoroethanol (B45653), has been reported. acs.org This C-O cross-coupling provides a direct route to aryl trifluoroethyl ethers, which could be precursors to the target phenol through subsequent transformations. The reaction utilizes a specific palladium precatalyst (tBuBrettPhos Pd G3) and demonstrates excellent functional group tolerance. acs.org This method has also been adapted for the synthesis of ¹⁸F-labeled trifluoroethyl ethers for applications in positron emission tomography (PET). acs.org
Synthesis of the 2-fluoro-5-(2,2,2-trifluoroethyl)phenol Framework
Regioselective Synthesis of Fluoro-substituted Phenols
The regioselective synthesis of fluoro-substituted phenols is a critical first step in constructing the target molecule. The position of the fluorine atom on the phenol ring significantly influences the subsequent trifluoroethylation step. Achieving high regioselectivity in the fluorination of phenols can be challenging due to the activating nature of the hydroxyl group, which can lead to mixtures of ortho- and para-isomers.
Several strategies have been developed to control the regioselectivity of phenol fluorination. One approach involves the use of directing groups to guide the fluorinating agent to the desired position. For instance, a palladium-catalyzed method has been developed for the direct ortho-fluorination of phenol compounds. google.com Another strategy relies on the inherent electronic properties of substituted phenols to influence the site of electrophilic fluorination. Computational studies, such as those using the Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept, can help rationalize and predict the regioselectivity of protonation and subsequent functionalization of substituted phenols. researchgate.net For example, in 3-fluorophenol, the main reaction site for electrophilic attack is predicted to be the C2 atom. researchgate.net
The choice of fluorinating agent is also crucial. N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts are common electrophilic fluorinating reagents, and their reactivity and selectivity can be tuned by modifying their structure. umich.edu The reaction conditions, including the solvent, can also play a significant role. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole (B372694) formation, a principle that can be extended to other regioselective syntheses. acs.org
A summary of different approaches for regioselective fluorination is presented below:
| Method | Description | Key Features |
| Directed Ortho-Fluorination | Palladium catalysis is used to achieve high selectivity for the ortho-position of phenol compounds. google.com | High regioselectivity for the ortho position. |
| Electrophilic Fluorination | Utilizes the electronic properties of substituted phenols to direct the fluorination. researchgate.net | The regioselectivity is governed by the electronic nature of the substituents. |
| N-Fluoro Reagents | Employs reagents like N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts for fluorination. umich.edu | The reactivity can be modulated by altering the reagent's structure. |
| Solvent Effects | The use of specific solvents, such as fluorinated alcohols, can enhance regioselectivity. acs.org | Can significantly improve the ratio of desired regioisomers. |
Strategies for Trifluoroethylation of Fluorophenols
Once the 2-fluorophenol core is synthesized, the next critical step is the introduction of the 2,2,2-trifluoroethyl group at the 5-position. The trifluoroethyl group is a valuable motif in medicinal chemistry, acting as a bioisostere for ethyl or ethoxy groups. rsc.org Various methods for trifluoroethylation have been developed, broadly categorized into visible-light photoredox catalysis and transition metal-catalyzed methods. rsc.org
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of C-C bonds, including the introduction of fluorinated alkyl groups onto aromatic rings. dntb.gov.uavapourtec.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer process, generating reactive radical intermediates under mild conditions. mdpi.comresearchgate.net
For the trifluoroethylation of fluorophenols, a trifluoroethyl radical precursor is required. The reaction proceeds through the generation of a trifluoroethyl radical, which then adds to the electron-rich aromatic ring of the fluorophenol. The regioselectivity of this addition is governed by the electronic and steric properties of the fluorophenol substrate.
Several photocatalytic systems have been developed for such transformations. A common approach involves the use of a ruthenium or iridium-based photocatalyst in the presence of a suitable trifluoroethylating agent. researchgate.net Organic dyes can also be employed as photocatalysts. mdpi.com
A general scheme for visible-light photoredox catalyzed trifluoroethylation is as follows:
| Catalyst Type | Trifluoroethyl Source | Key Features |
| Ruthenium-based | CF3CH2I | Mild reaction conditions, high efficiency. researchgate.net |
| Iridium-based | CF3CH2SO2Cl | Broad substrate scope. researchgate.net |
| Organic Dyes | Various | Metal-free, lower cost. mdpi.com |
Transition metal catalysis provides a robust and versatile platform for the trifluoroethylation of aromatic compounds. nih.govnih.gov Palladium, copper, and nickel complexes are commonly employed to facilitate the cross-coupling of a fluorophenol derivative with a trifluoroethylating agent. beilstein-journals.org These methods often involve the C-H activation of the aromatic ring, allowing for direct functionalization without the need for pre-functionalized substrates. nih.gov
In the context of synthesizing 2-fluoro-5-(2,2,2-trifluoroethyl)phenol, a directed C-H activation approach could be employed, where the hydroxyl group of the fluorophenol directs the metal catalyst to the ortho and para positions. To achieve trifluoroethylation at the 5-position (para to the hydroxyl group and meta to the fluorine), careful selection of the directing group and reaction conditions is necessary.
Recent advances in transition metal-mediated trifluoromethylation reactions have been extensively reviewed, and these principles can be extended to trifluoroethylation. acs.org The choice of metal catalyst, ligand, and trifluoroethyl source are all critical parameters that need to be optimized for a successful transformation.
Key aspects of transition metal-catalyzed trifluoroethylation include:
| Metal Catalyst | Approach | Advantages |
| Palladium | C-H activation, cross-coupling | High functional group tolerance, well-defined catalytic cycles. nih.govbeilstein-journals.org |
| Copper | Ullmann-type coupling | Lower cost compared to palladium. beilstein-journals.org |
| Nickel | Reductive coupling | Can utilize different trifluoroethyl sources. |
Sequential Functionalization Approaches
A sequential functionalization strategy offers a powerful route for the synthesis of complex molecules like 2-fluoro-5-(2,2,2-trifluoroethyl)phenol. nih.gov This approach involves the stepwise introduction of the desired functional groups onto a simpler starting material. For the target molecule, this could involve a sequence such as:
Initial Functionalization : Starting with a simple phenol, one could first introduce a group that can be later converted to the trifluoroethyl group.
Fluorination : Regioselective fluorination at the 2-position.
Conversion : Transformation of the pre-installed group into the trifluoroethyl moiety.
An alternative sequential approach could involve the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives through sequential C-H functionalization reactions, which can then be further modified. emory.edu For example, a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization can yield highly functionalized 2,3-dihydrobenzofurans. nih.govemory.edu While not a direct synthesis of the target phenol, this highlights the power of sequential C-H functionalization in building molecular complexity.
A novel Sanger-type reagent, 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate, allows for the versatile functionalization of alcohols, which can then undergo further transformations, including radical C-H activation and palladium-catalyzed cross-coupling reactions. nih.gov This type of sequential strategy could be adapted for the synthesis of the target compound.
Green Chemistry Approaches in the Synthesis of Fluorinated Phenols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis of fluorinated phenols can benefit significantly from the application of these principles, leading to more sustainable and environmentally friendly manufacturing processes. tandfonline.comresearchgate.net
Key green chemistry considerations in the synthesis of fluorinated phenols include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. nih.gov For example, the use of ionic liquids or water as solvents can reduce the environmental impact of a synthesis. nih.gov The use of 2-methyl tetrahydrofuran (B95107), a greener solvent, has been shown to give similar results to DCM in some reactions. rsc.org
Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.govresearchgate.net
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Visible-light photoredox catalysis is an excellent example of an energy-efficient method. dntb.gov.uavapourtec.com
Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources. nih.gov
In the context of fluorinated phenol synthesis, green approaches could involve the use of enzymatic or biocatalytic methods. For instance, laccase has been used for the trifluoromethylation of phenols, although the exact catalytic role of the enzyme is still under investigation. acs.org The development of greener fluorination methods is an active area of research, with a focus on replacing traditional, often harsh, fluorinating agents with more benign alternatives. tandfonline.com
The table below summarizes some green chemistry approaches applicable to the synthesis of fluorinated phenols:
| Green Chemistry Principle | Application in Fluorinated Phenol Synthesis |
| Catalysis | Use of transition metal or photoredox catalysts to enable efficient transformations with low catalyst loading. dntb.gov.uabeilstein-journals.org |
| Safer Solvents | Replacement of chlorinated solvents with greener alternatives like 2-methyl tetrahydrofuran or ionic liquids. nih.govrsc.org |
| Energy Efficiency | Employment of visible-light photoredox catalysis which operates at ambient temperature. mdpi.comresearchgate.net |
| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. nih.gov |
| Renewable Feedstocks | Exploring the use of bio-based starting materials. rsc.org |
Use of Catalytic Systems and Environmentally Benign Reagents
The integration of catalytic systems and environmentally friendly reagents is pivotal in modern organic synthesis to minimize waste, avoid hazardous substances, and improve efficiency. researchgate.netgonzaga.edu The synthesis of fluorinated phenols and their analogues benefits significantly from these approaches, moving away from stoichiometric reagents towards catalytic, more sustainable processes.
Detailed research findings indicate a growing trend in replacing traditional, often harsh, synthetic methods with greener alternatives. For instance, the development of an efficient and environmentally friendly methodology for synthesizing highly substituted phenols using readily available enallenoates and Grignard reagents showcases this shift. gonzaga.edu While not directly applied to the target compound, this strategy highlights the potential for creating complex phenol structures under benign conditions. gonzaga.edu
In the context of fluorinated compounds, a key challenge is the introduction of fluorine atoms or fluorinated groups. The use of Lewis acid catalysts like iron or iron(III) chloride is common for the electrophilic substitution of arenes with halogens, though direct fluorination is often too reactive to control. ncert.nic.in Therefore, the synthesis often relies on building blocks where the fluorine is already incorporated. The synthesis of fluorinated polyimides, for example, has been achieved in an environmentally benign water-based co-solvent system using fluorine-based monomers. elsevierpure.com This approach overcomes the poor water solubility of fluorinated materials by using an alcohol-based co-solvent, demonstrating that aqueous systems can be adapted for organofluorine chemistry. elsevierpure.com
The table below summarizes some environmentally benign reagents and catalysts relevant to the synthesis of substituted and fluorinated aromatic compounds.
| Reagent/Catalyst | Role in Synthesis | Environmental Benefit | Reference |
|---|---|---|---|
| Methanesulfonic acid (CH3SO3H) | Serves as both a solvent and a Lewis acid catalyst in dye-forming reactions. | Allows for milder reaction conditions and can lead to higher product yields compared to traditional catalysts like molten ZnCl2. | acs.org |
| Aqueous Co-solvent Systems (e.g., Water/1-Propanol) | Enables the synthesis of fluorinated polymers from fluorine-based monomers in a water-based medium. | Reduces reliance on volatile organic compounds (VOCs), making the process more environmentally friendly. | elsevierpure.com |
| Grignard Reagents with Enallenoates | Used for the selective synthesis of highly substituted phenols. | Provides an efficient methodology with good to excellent yields, extending the utility of readily available starting materials. | gonzaga.edu |
| Oxidising Agents (e.g., HNO3, HIO4) | Required in iodination reactions to oxidize the HI formed, driving the reversible reaction forward. | Enables specific halogenation that might otherwise be inefficient. | ncert.nic.in |
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technology is particularly advantageous for the synthesis of heterocyclic and fluorinated compounds.
Research into the synthesis of 5-substituted-2-aminothiophenes demonstrated that a microwave-assisted Gewald reaction could be completed in just 20 minutes at 70°C, a significant reduction from the 4 hours required with classical heating. organic-chemistry.org This method also improved yields and purity, with many products crystallizing directly from the reaction mixture, simplifying purification. organic-chemistry.org Similarly, the fluorination of 2-acylpyrroles has been successfully achieved using Selectfluor under microwave conditions. nih.gov This approach allows for the efficient fluorination of the pyrrole (B145914) ring at the 5-position and was applied to the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid. nih.gov
These examples underscore the potential of microwave irradiation for the synthesis of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- and its analogues. The key steps, such as the introduction of a fluorine atom onto the phenolic ring or the formation of the core aromatic structure, could be significantly optimized using MAOS.
The following table compares conventional and microwave-assisted synthesis for related compounds, highlighting the typical advantages of MAOS.
| Reaction Type | Conventional Method (Heating) | Microwave-Assisted Method (MAOS) | Key Advantage of MAOS | Reference |
|---|---|---|---|---|
| Gewald Reaction (Synthesis of 5-substituted-2-aminothiophenes) | 4 hours | 20 minutes at 70°C | Drastic reduction in reaction time, improved yield and purity. | organic-chemistry.org |
| Fluorination of 2-acylpyrroles | Longer reaction times, potentially lower selectivity. | Rapid and selective fluorination at the 5-position of the pyrrole ring. | Enables efficient synthesis of novel fluorinated alkaloids. | nih.gov |
| Synthesis of Benzothiazole Derivatives | Standard heating procedures. | 5-6 minutes | Expedited synthesis of diverse heterocycles. | researchgate.net |
Solvent-free methodologies, often coupled with microwave assistance, represent a further step towards greener chemical processes by eliminating the need for potentially toxic and difficult-to-remove solvents. Lipase-catalyzed synthesis of structured phenolic lipids has been successfully performed in a solvent-free system, indicating the viability of such approaches for modifying phenolic compounds. nih.gov
Electrochemical Synthesis of Organofluorine Compounds
Electrochemical synthesis is increasingly recognized as a sustainable, scalable, and powerful strategy for constructing challenging chemical bonds under mild conditions. researchgate.netresearchgate.net By using electricity as a "reagent," electrosynthesis can avoid the need for hazardous and expensive chemical oxidants or reductants, positioning it as an environmentally benign alternative to conventional methods. lew.ronumberanalytics.com This approach is particularly promising for the synthesis of organofluorine compounds, a class of molecules that often requires harsh reagents for their preparation. lew.ro
The direct electrochemical fluorination of organic molecules allows for the introduction of fluorine atoms in a single step under safe conditions. lew.ro This method can be highly selective, enabling partial fluorination to produce valuable building blocks. lew.ro The choice of electrolyte and solvent system is critical for success. For example, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have proven essential for the effective electrochemical dehydrogenative coupling of phenols. nih.gov These solvents can stabilize radical intermediates, enhancing reactivity and directing the outcome of the reaction. acs.org Complexes such as Et₃N·3HF and Et₃N·5HF serve as stable electrolytes and fluorine sources for the electrochemical fluorination of various organic compounds. lew.ro
While a specific electrochemical protocol for Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is not detailed in the literature, the principles established for other organofluorine compounds are directly applicable. A plausible strategy could involve the electrochemical oxidation of a suitable phenol precursor at an anode in the presence of a fluoride ion source.
The table below details various systems and conditions used in the electrochemical synthesis of organofluorine and related compounds.
| Electrochemical System Component | Example | Function/Effect on Synthesis | Reference |
|---|---|---|---|
| Fluoride Source / Electrolyte | Et₃N·3HF or Et₃N·5HF | Provides a stable and less volatile source of fluoride ions for selective fluorination. The choice can influence results based on the substrate's oxidation potential. | lew.ro |
| Anode Material | Platinum (Pt), Nickel (Ni), Boron-Doped Diamond (BDD) | The anode material influences the reaction pathway and efficiency. Nickel is well-established for perfluorination (Simons process). | researchgate.netnih.gov |
| Solvent | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Essential for effective dehydrogenative coupling of phenols; can be recovered by distillation. Enhances reactivity by stabilizing intermediates. | nih.govacs.org |
| Solvent | Dichloromethane (DCM) | Used as a co-solvent with fluorinated alcohols to improve the solubility of reagents and can have a synergistic effect on reactivity. | nih.govacs.org |
| Process Type | Flow Electrodes | Facilitates the scale-up of electrochemical processes, enabling carbon-neutral production of platform chemicals from biobased resources. | researchgate.net |
Influence of Fluorine and Trifluoroethyl Substituents on Aromatic Reactivity
The presence of both a fluorine atom and a trifluoroethyl group on the phenol ring introduces a complex interplay of electronic and stereoelectronic effects that dictate its reactivity towards various reagents.
Fluoroalkyl groups, such as the trifluoroethyl group, are potent electron-withdrawing groups primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms. This effect deactivates the aromatic ring towards electrophilic substitution by reducing its electron density. The trifluoroethyl group's influence is substantial, making the aromatic ring significantly less nucleophilic.
The fluorine atom attached directly to the aromatic ring also exerts a strong inductive electron-withdrawing effect (-I). However, it also possesses a lone pair of electrons that can be donated to the aromatic π-system through a resonance effect (+M). While the inductive effect generally outweighs the resonance effect for halogens, the resonance contribution cannot be entirely discounted and can influence the regioselectivity of reactions.
The combined electron-withdrawing nature of the ortho-fluoro and meta-trifluoroethyl groups renders the aromatic ring of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- electron-deficient. This deactivation is particularly pronounced at the positions ortho and para to the electron-withdrawing substituents.
Table 1: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Aromatic Ring |
|---|---|---|---|---|
| -F | 2 (ortho) | Strongly deactivating | Weakly activating | Deactivating, ortho-para directing |
| -CH₂CF₃ | 5 (meta) | Strongly deactivating | N/A | Deactivating, meta directing |
| -OH | 1 | Weakly deactivating | Strongly activating | Activating, ortho-para directing |
Stereoelectronic effects, which involve the influence of orbital overlap on molecular conformation and reactivity, are crucial in understanding the behavior of fluorinated organic compounds. wikipedia.org In Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-, the orientation of the C-F and C-C bonds of the trifluoroethyl group relative to the aromatic ring can influence its reactivity.
The gauche effect, a common stereoelectronic phenomenon in fluorinated molecules, describes the tendency for a gauche conformation to be more stable than the anti-conformation in certain systems. wikipedia.org This can arise from stabilizing hyperconjugative interactions between a C-H or C-C bonding orbital and a C-F antibonding orbital (σ → σ*). wikipedia.org The preferred conformation of the trifluoroethyl group can, in turn, affect the steric accessibility of adjacent sites on the aromatic ring and the phenolic hydroxyl group.
Reaction Pathways and Transformation Mechanisms
The unique substitution pattern of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- opens up several potential reaction pathways, from modifications of the aromatic ring to transformations involving the functional groups.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. However, the functionalization of C-F bonds is an active area of research as it provides a route to novel fluorinated molecules. baranlab.org In the trifluoroethyl group of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-, the C-F bonds are aliphatic and generally less reactive than aromatic C-F bonds.
Activation of these C-F bonds typically requires harsh conditions or the use of specific reagents, such as strong Lewis acids or transition metal complexes. baranlab.org Mechanistically, these reactions can proceed through pathways involving the formation of carbocationic intermediates or through oxidative addition to a metal center. The presence of the electron-rich phenolic hydroxyl group could potentially influence the reactivity of the C-F bonds through intramolecular interactions.
The hydroxyl group of a phenol is acidic and can be deprotonated by a base to form a phenoxide ion. The acidity of the phenolic proton in Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is expected to be significantly increased compared to phenol itself. This is due to the strong electron-withdrawing effects of the ortho-fluoro and meta-trifluoroethyl substituents, which stabilize the resulting phenoxide anion through inductive effects.
The phenoxide is a potent nucleophile and can participate in a variety of reactions, such as ether and ester formation. The hydroxyl group can also direct electrophilic aromatic substitution to the positions ortho and para to it. However, in this specific molecule, the positions ortho to the hydroxyl group are already substituted (by fluorine) or sterically hindered. The para position is also substituted by the trifluoroethyl group. This substitution pattern significantly restricts the possible sites for further electrophilic attack on the ring.
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another potential reaction. This transformation typically requires specialized reagents.
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Predicted Reactivity | Potential Reactions |
|---|---|---|
| Phenolic -OH | Acidic proton, directs ortho/para | Deprotonation, Etherification, Esterification, Deoxyfluorination |
| Aromatic C-H | Deactivated by -F and -CH₂CF₃ | Electrophilic substitution is difficult |
| Aromatic C-F | Generally unreactive | Nucleophilic aromatic substitution under harsh conditions |
| Aliphatic C-F | Highly unreactive | Cleavage under specific and harsh conditions |
Derivatization and Further Functionalization of the Compound
The presence of the phenolic hydroxyl group, the aromatic ring, and the trifluoroethyl group provides multiple sites for derivatization and further functionalization of "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-". These transformations can be broadly categorized into reactions occurring at the aromatic ring and modifications of the trifluoroethyl moiety.
Reactions at the Aromatic Ring
The reactivity of the aromatic ring in "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-" is a balance between the activating effect of the hydroxyl group and the deactivating effects of the fluorine and trifluoroethyl groups. The hydroxyl group directs incoming electrophiles primarily to the positions ortho and para to it. In this specific molecule, the positions ortho to the hydroxyl are at C2 and C6, and the para position is at C4. The C2 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.
The electron-withdrawing nature of the fluorine and trifluoroethyl groups makes the aromatic ring less nucleophilic compared to phenol itself, potentially requiring harsher reaction conditions for electrophilic aromatic substitution reactions.
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
This interactive table outlines potential electrophilic aromatic substitution reactions. Due to the lack of specific experimental data in the searched literature for "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-", the following are proposed based on general principles of organic chemistry.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Mechanistic Insight |
| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-nitro-5-(2,2,2-trifluoroethyl)phenol and 2-Fluoro-6-nitro-5-(2,2,2-trifluoroethyl)phenol | The powerful nitronium ion (NO₂⁺) electrophile is generated in situ. The hydroxyl group directs the substitution to the ortho and para positions. Steric hindrance from the adjacent trifluoroethyl group might influence the ortho:para product ratio. |
| Halogenation | Br₂, FeBr₃ (or other Lewis acid) | 2-Fluoro-4-bromo-5-(2,2,2-trifluoroethyl)phenol and 2-Fluoro-6-bromo-5-(2,2,2-trifluoroethyl)phenol | The Lewis acid polarizes the bromine molecule, generating a strong electrophile. The directing effects of the hydroxyl group will determine the position of bromination. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Unlikely to proceed efficiently | The presence of the strongly deactivating trifluoroethyl and fluoro groups, combined with the deactivating effect of the phenolic oxygen complexing with the Lewis acid catalyst, makes Friedel-Crafts reactions challenging on this substrate. |
| Formylation | e.g., Vilsmeier-Haack or Duff reaction | 2-Fluoro-4-formyl-5-(2,2,2-trifluoroethyl)phenol and 2-Fluoro-6-formyl-5-(2,2,2-trifluoroethyl)phenol | These reactions introduce a formyl group (-CHO) onto the aromatic ring, typically at the ortho and para positions relative to the hydroxyl group. |
Transformations of the Trifluoroethyl Moiety
The trifluoroethyl group (-CH₂CF₃) is generally considered to be chemically robust due to the strength of the carbon-fluorine bonds. However, under specific conditions, it can undergo transformations. The electron-withdrawing nature of the three fluorine atoms makes the adjacent methylene (B1212753) (-CH₂-) protons slightly acidic, although not typically reactive under standard basic conditions.
Reactions involving the direct transformation of the trifluoromethyl group (within the trifluoroethyl moiety) are challenging and often require harsh conditions or specialized reagents.
Table 2: Potential Transformations of the Trifluoroethyl Moiety
This interactive table describes potential, though often challenging, transformations of the trifluoroethyl group. The information is based on general knowledge of organofluorine chemistry, as specific examples for "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-" were not found in the search results.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Mechanistic Insight |
| Hydrolysis of the CF₃ group | Strong acid or base at high temperatures | Unlikely to be selective | The C-F bonds are very strong, and forcing conditions required for hydrolysis would likely lead to decomposition of the entire molecule. |
| Reductive Defluorination | Reducing agents (e.g., NaBH₄ with catalysts, or dissolving metal reductions) | Partial or complete defluorination to -CH₂CHF₂, -CH₂CH₂F, or -CH₂CH₃ | These reactions are often difficult to control and may require specific catalytic systems. The high strength of the C-F bond makes this transformation energetically demanding. |
| Radical Reactions | Radical initiators | Reactions involving the C-H bonds of the methylene group | The methylene protons could potentially be abstracted by a radical species, leading to further functionalization at that position. |
Note: The reactions described in this table are based on the general reactivity of trifluoroethyl groups and may not be directly applicable or efficient for the specific compound without experimental validation.
Advanced Spectroscopic and Structural Characterization of Phenol, 2 Fluoro 5 2,2,2 Trifluoroethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-", a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Applications of ¹⁹F NMR in Structural Elucidation
Given the presence of two distinct fluorine environments in "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-" (the aromatic fluorine and the trifluoroethyl group), ¹⁹F NMR spectroscopy is a particularly powerful tool for its characterization. The ¹⁹F nucleus is a spin-1/2 nuclide with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. libretexts.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms. libretexts.org
In the case of "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-", two distinct signals are expected in the ¹⁹F NMR spectrum. The fluorine atom attached to the aromatic ring would likely appear as a complex multiplet due to couplings with the neighboring aromatic protons. Its chemical shift would be influenced by the hydroxyl group and the trifluoroethyl substituent. For comparison, the fluorine in 2-fluorophenol (B130384) appears at a specific chemical shift that provides a reference point. nist.gov The three equivalent fluorine atoms of the trifluoroethyl (-CH₂CF₃) group would give rise to a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. The chemical shift of this group is typically found in a characteristic region for trifluoroethyl moieties.
The analysis of coupling constants (J-values) in ¹⁹F NMR is also crucial. The magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can provide valuable information about the through-bond and through-space proximity of the coupled nuclei. mdpi.com
Multidimensional and Multinuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F)
A complete structural confirmation of "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-" relies on the combined use of ¹H, ¹³C, and ¹⁹F NMR, often employing multidimensional techniques.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number and connectivity of protons. Key expected signals include:
A singlet for the hydroxyl (-OH) proton, the chemical shift of which can be concentration and solvent dependent.
Signals for the aromatic protons, which would exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
A quartet for the methylene (-CH₂) protons of the trifluoroethyl group, resulting from coupling with the three fluorine atoms of the CF₃ group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling. For this molecule, distinct signals are expected for each carbon atom in the aromatic ring and the ethyl side chain. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling), which is a definitive indicator of their connectivity.
Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the signals.
COSY would establish the correlations between coupled protons, for instance, within the aromatic ring.
HSQC would correlate each proton signal to its directly attached carbon atom.
HMBC would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for confirming the substitution pattern on the aromatic ring and the connection of the trifluoroethyl group.
A hypothetical data table summarizing the expected NMR data is presented below.
Interactive Table: Predicted NMR Data for Phenol (B47542), 2-fluoro-5-(2,2,2-trifluoroethyl)-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~9.0 - 10.0 | s | - | -OH |
| ¹H | ~7.0 - 7.5 | m | - | Aromatic-H |
| ¹H | ~6.8 - 7.2 | m | - | Aromatic-H |
| ¹H | ~3.4 | q | JH-F ≈ 10-12 | -CH₂CF₃ |
| ¹³C | ~150 - 160 | d | JC-F ≈ 240-250 | C-F (aromatic) |
| ¹³C | ~115 - 145 | m | - | Aromatic-C |
| ¹³C | ~125 (q) | q | JC-F ≈ 275-280 | -CF₃ |
| ¹³C | ~40 (q) | q | JC-F ≈ 30 | -CH₂CF₃ |
| ¹⁹F | ~-110 to -140 | m | - | Ar-F |
| ¹⁹F | ~-65 to -70 | t | JF-H ≈ 10-12 | -CH₂CF₃ |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-", the IR spectrum would be expected to show characteristic absorption bands. A gas-phase IR spectrum for the related compound 2-fluoro-5-(trifluoromethyl)phenol (B114161) is available and provides a basis for prediction. cymitquimica.com
Key expected IR absorptions include:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorptions for the -CH₂- group would be expected in the 2850-2960 cm⁻¹ range.
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.
C-F Stretch: Strong absorptions due to the C-F bonds of the trifluoroethyl group and the aromatic fluorine are expected in the 1000-1400 cm⁻¹ region.
C-O Stretch: An absorption in the 1200-1300 cm⁻¹ range is characteristic of the phenol C-O bond.
Interactive Table: Predicted IR Absorption Bands for Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch |
| >3000 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Medium | Aliphatic C-H Stretch |
| 1450-1600 | Medium to Strong | Aromatic C=C Stretch |
| 1000-1400 | Strong | C-F Stretch |
| 1200-1300 | Medium | C-O Stretch |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-", Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum. The C-F stretching vibrations are also Raman active. Studies on similar molecules like 2-chloro-5-fluoro phenol show the utility of Raman spectroscopy in characterizing halogenated phenols. chemicalbook.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.
For "Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-", the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The high-resolution mass spectrum (HRMS) would provide the elemental composition with high accuracy.
The fragmentation pattern would be characteristic of a substituted phenol and a molecule containing a trifluoroethyl group. Common fragmentation pathways for phenols include the loss of CO and a formyl radical. libretexts.org The presence of the trifluoroethyl group would likely lead to fragments resulting from the cleavage of the C-C bond between the ethyl group and the aromatic ring, as well as the loss of HF or CF₃. Analysis of the mass spectrum of the related 2-fluoro-5-(trifluoromethyl)phenol can offer insights into the expected fragmentation.
Interactive Table: Predicted Mass Spectrometry Fragments for Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
| m/z Value | Possible Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 174 | [M - HF]⁺ |
| 165 | [M - CHO]⁺ |
| 125 | [M - CF₃]⁺ |
| 111 | [M - CH₂CF₃]⁺ |
X-ray Diffraction for Solid-State Structural Determination
No published studies detailing the single-crystal X-ray diffraction analysis of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- were found. As a result, critical information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles remains undetermined. Without such a study, a definitive understanding of the compound's three-dimensional arrangement in the solid state, including intermolecular interactions like hydrogen bonding and halogen bonding, cannot be achieved.
Advanced Analytical Techniques for Fluorine Speciation
Similarly, there is a scarcity of research applying advanced analytical techniques specifically to the fluorine speciation of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-. While the principles of techniques like ¹⁹F NMR and X-ray Photoelectron Spectroscopy (XPS) are well-established for organofluorine compounds, their specific application to this molecule has not been reported in the available scientific literature.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: General principles suggest that the ¹⁹F NMR spectrum of this compound would exhibit two distinct signals corresponding to the aromatic fluorine and the trifluoroethyl group. The chemical shift of the aromatic fluorine would be influenced by its position on the phenol ring and the electronic effects of the hydroxyl and trifluoroethyl substituents. The trifluoroethyl group would likely appear as a singlet, with its chemical shift providing information about the electronic environment around the ethyl chain. However, without experimental data, specific chemical shifts and coupling constants cannot be reported.
X-ray Photoelectron Spectroscopy (XPS): An XPS analysis would be expected to provide information on the chemical states of the fluorine atoms. The F 1s spectrum would likely show distinct peaks for the fluorine atom attached to the aromatic ring and the three fluorine atoms of the trifluoroethyl group due to their different chemical environments. Deconvolution of the C 1s spectrum could further elucidate the carbon-fluorine bonding environments. Again, the absence of published experimental data prevents the presentation of specific binding energy values and peak analyses.
Computational and Theoretical Investigations of Phenol, 2 Fluoro 5 2,2,2 Trifluoroethyl
Acidity (pKa) Predictions and Modulation by Fluorine Substitution
The acidity of a phenolic compound, quantified by its acid dissociation constant (pKa), is a fundamental property that governs its behavior in chemical reactions. For substituted phenols, the nature and position of substituents on the aromatic ring significantly influence the pKa value by altering the stability of the corresponding phenoxide ion. libretexts.org Electron-withdrawing groups generally increase acidity (lower pKa) by delocalizing the negative charge on the phenoxide oxygen, thereby stabilizing the conjugate base. libretexts.orgquora.compharmaguideline.com
Computational chemistry provides powerful tools for predicting the pKa of phenols, offering insights where experimental data is unavailable. nih.gov Various methods, including those based on Density Functional Theory (DFT), are employed to calculate the Gibbs free energy change of dissociation. nih.govtorvergata.it The accuracy of these predictions depends heavily on the chosen functional (e.g., B3LYP, CAM-B3LYP), basis set, and the model used to simulate the solvent environment, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govtorvergata.itmdpi.com Some of the most accurate computational protocols involve the use of a "direct approach" with the inclusion of explicit water molecules in the calculation to model the hydrogen-bonding interactions around the phenolic oxygen and the resulting anion. torvergata.itmdpi.com Studies have shown that DFT calculations using the CAM-B3LYP functional with a 6-311G+dp basis set and the SMD solvation model, particularly when including two explicit water molecules, can yield pKa predictions for substituted phenols with a mean absolute error as low as 0.3 pKa units. nih.govtorvergata.itresearchgate.net
For the compound Phenol (B47542), 2-fluoro-5-(2,2,2-trifluoroethyl)-, two electron-withdrawing substituents are present: a fluorine atom at the ortho-position and a 2,2,2-trifluoroethyl group at the meta-position relative to the hydroxyl group. The acidity of this molecule is therefore modulated by the combined electronic effects of these two groups.
Modulation by Fluorine Substitution
The fluorine atom influences the acidity of the phenol ring primarily through its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R). youtube.com Due to fluorine's high electronegativity, the inductive effect is dominant over the resonance effect. youtube.com This -I effect stabilizes the negative charge of the phenoxide ion, thus increasing the acidity of the phenol. quora.com
The magnitude of the inductive effect is distance-dependent, being most potent at the ortho position, followed by the meta, and then the para position. youtube.comucla.edu Consequently, 2-fluorophenol (B130384) is the most acidic among the monofluorinated isomers. quora.comucla.edu The experimental pKa values clearly demonstrate this trend, showing a significant increase in acidity for the ortho-substituted compound compared to phenol and other isomers. ucla.eduquora.comucla.edu
| Compound | pKa Value | Reference |
|---|---|---|
| Phenol | ~10.0 | ucla.eduucla.edu |
| 2-Fluorophenol | 8.7 | ucla.eduquora.comucla.edu |
| 3-Fluorophenol | 9.3 | ucla.eduquora.comucla.edu |
| 4-Fluorophenol | 9.9 | ucla.eduquora.comucla.edu |
Modulation by Trifluoroalkyl Substitution
The 2,2,2-trifluoroethyl group (-CH2CF3) and the related trifluoromethyl group (-CF3) are also strongly electron-withdrawing, primarily due to the powerful inductive effect of the three fluorine atoms. chegg.com When attached to a phenol ring, these groups enhance acidity by stabilizing the phenoxide conjugate base. libretexts.org For instance, 4-(trifluoromethyl)phenol (B195918) is significantly more acidic than phenol itself, with a reported pKa of approximately 8.68. chemicalbook.com The -CH2CF3 group in 4-(2,2,2-trifluoroethyl)phenol (B3430833) also increases acidity, though its effect is slightly moderated by the insulating -CH2- spacer. The predicted pKa for 4-(2,2,2-trifluoroethyl)phenol is 9.57. chemicalbook.com
| Compound | pKa Value | Reference |
|---|---|---|
| Phenol | ~10.0 | ucla.eduucla.edu |
| 4-(Trifluoromethyl)phenol | 8.68 | chemicalbook.com |
| 4-(2,2,2-Trifluoroethyl)phenol | 9.57 (Predicted) | chemicalbook.com |
Predicted Acidity of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
Design and Chemical Applications of Phenol, 2 Fluoro 5 2,2,2 Trifluoroethyl Derivatives
Development of Advanced Analogues with Varied Substitution Patterns
The development of advanced analogues of Phenol (B47542), 2-fluoro-5-(2,2,2-trifluoroethyl)- is a key area of research aimed at fine-tuning the properties of resulting materials and molecules. By systematically varying the substitution patterns on the aromatic ring, chemists can modulate characteristics such as reactivity, solubility, and thermal stability.
Research efforts in this area focus on several key modifications:
Modification of the Phenolic Group: Conversion of the hydroxyl group to an ether or an ester can alter the reactivity and solubility of the molecule, making it more suitable for specific polymerization reactions or synthetic transformations.
Additional Ring Substituents: The introduction of other functional groups, such as additional fluorine atoms, alkyl chains, or aromatic moieties, onto the benzene (B151609) ring can further tailor the electronic and steric properties of the molecule. This allows for the creation of a library of derivatives with a wide range of properties.
Positional Isomers: The synthesis and study of positional isomers of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- provide valuable insights into structure-property relationships. The relative positions of the fluoro, trifluoroethyl, and hydroxyl groups significantly influence the molecule's dipole moment, pKa, and reactivity.
These synthetic strategies enable the creation of a diverse portfolio of building blocks derived from the parent phenol, each designed for a specific application.
Chemical Applications in Materials Science
The unique combination of a phenol, a fluorine atom, and a trifluoromethyl group makes Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- a valuable precursor in materials science. Its derivatives are utilized in the synthesis of high-performance polymers with tailored properties.
Synthesis of Fluorinated Monomers and Polymers with Tailored Properties
Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- serves as a critical starting material for the synthesis of a variety of fluorinated monomers. These monomers can then be polymerized to create advanced polymers with desirable characteristics. The presence of fluorine imparts several key properties to these polymers, including high thermal stability, chemical inertness, and low surface energy. nih.gov
Fluorinated polymers are a unique class of materials known for their exceptional properties, which stem from the strong carbon-fluorine bond and the high electronegativity of fluorine. nih.gov These polymers exhibit remarkable resistance to chemicals, heat, and weathering. nih.govresearchgate.net The introduction of trifluoromethyl (-CF3) groups into polymer backbones is a widely used strategy to enhance properties such as solubility in organic solvents, thermal stability, and optical transparency, while also lowering the dielectric constant and water absorption. researchgate.net
Polymers derived from monomers incorporating the 2-fluoro-5-(2,2,2-trifluoroethyl)phenol moiety can be designed to have a specific balance of properties. For instance, they can be tailored for use in applications requiring both chemical resistance and processability in common solvents, a feature not always present in perfluorinated polymers. nih.gov
Below is a table summarizing the properties of polymers synthesized using fluorinated monomers.
| Property | Effect of Fluorination |
| Thermal Stability | Increased |
| Chemical Resistance | Increased |
| Surface Energy | Decreased |
| Dielectric Constant | Decreased |
| Water Absorption | Decreased |
| Optical Transparency | Increased |
| Solubility | Often improved in organic solvents |
Role in Modifying Surface Energy and Chemical Resistance in Materials
The incorporation of the 2-fluoro-5-(2,2,2-trifluoroethyl)phenyl moiety into polymer structures has a profound impact on the surface properties and chemical resistance of the resulting materials. Fluorinated polymers are well-known for their low surface energy, which translates to non-stick (hydrophobic and oleophobic) surfaces. dtic.mil This property is highly desirable in a wide range of applications, from anti-fouling coatings to biomedical devices. researchgate.netarxiv.org
The low surface energy arises from the weak van der Waals forces between the fluorinated surface and other substances. wikipedia.org The presence of the trifluoroethyl group, in particular, contributes significantly to this effect. Surfaces containing -CF3 groups are among the most non-wettable known. dtic.mil
Furthermore, the strong carbon-fluorine bonds in these polymers contribute to their exceptional chemical resistance. nih.govwikipedia.org They are resistant to a wide range of solvents, acids, and bases, making them suitable for use in harsh chemical environments. wikipedia.org This chemical inertness, combined with their thermal stability, makes them highly durable materials. researchgate.net
| Material Type | Effect of Incorporating 2-fluoro-5-(2,2,2-trifluoroethyl)phenol Derivatives |
| Coatings | Enhanced hydrophobicity, oleophobicity, and chemical resistance. |
| Membranes | Improved chemical stability and potential for selective transport. |
| Composites | Increased thermal stability and reduced water absorption. |
Precursor Utility in Synthetic Organic Chemistry
Beyond its applications in materials science, Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is a valuable precursor in synthetic organic chemistry, providing a gateway to more complex fluorinated molecules.
Building Blocks for Complex Organofluorine Architectures
The title compound serves as a versatile building block for the synthesis of a wide array of complex organofluorine compounds. The phenolic hydroxyl group can be readily transformed into other functional groups, such as ethers, esters, and triflates, which can then undergo further reactions. The aromatic ring can be subjected to various electrophilic and nucleophilic substitution reactions, although the substitution pattern will be heavily influenced by the existing fluoro and trifluoroethyl groups.
The presence of both a fluorine atom and a trifluoroethyl group on the same aromatic ring provides a unique platform for creating molecules with specific electronic and steric properties. These molecules can be of interest in medicinal chemistry, agrochemistry, and other fields where the strategic placement of fluorine is crucial for modulating biological activity.
Intermediate in Multi-step Synthesis
As an intermediate, Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- offers a reliable starting point for multi-step synthetic sequences. Its well-defined structure and predictable reactivity allow for the controlled construction of more elaborate molecules. For example, it can be used in the synthesis of fluorinated analogues of known biologically active compounds to study the effects of fluorine substitution on their properties.
The combination of the reactive phenol and the robust fluoro- and trifluoroethyl-substituted ring makes it a valuable intermediate for chemists seeking to introduce this specific fluorinated motif into a larger molecular framework. This can be particularly useful in the development of new pharmaceuticals and advanced materials where fine-tuning of properties is essential.
Future Research Directions and Unexplored Avenues for Phenol, 2 Fluoro 5 2,2,2 Trifluoroethyl
Novel Synthetic Methodologies
The development of efficient and selective synthetic routes to polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. For Phenol (B47542), 2-fluoro-5-(2,2,2-trifluoroethyl)-, future research could focus on developing novel synthetic methodologies that offer improvements in yield, selectivity, and environmental impact over classical methods.
One potential avenue is the late-stage functionalization of a pre-existing phenol or a derivative. This could involve the direct C-H trifluoroethylation of 2-fluorophenol (B130384). While challenging, direct C-H functionalization is a highly atom-economical approach. Research in this area would likely explore transition-metal catalysis, photoredox catalysis, or radical-based methods to achieve the desired transformation.
Another promising approach could be the development of novel building blocks. For instance, the synthesis of a key intermediate, such as a boronic acid or an organotin reagent derived from 2-fluoro-5-bromophenol, could be explored. This intermediate could then be subjected to a cross-coupling reaction with a suitable trifluoroethylating agent.
Furthermore, enzymatic or biocatalytic methods represent a burgeoning field in chemical synthesis. The directed evolution of enzymes could potentially lead to a highly selective and environmentally benign synthesis of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-. Research in this area could draw inspiration from studies on the enzymatic trifluoromethylation of phenols. acs.org
Finally, flow chemistry presents an opportunity for the safe and scalable synthesis of this compound. The precise control over reaction parameters offered by flow reactors could be particularly advantageous for handling potentially energetic intermediates or reagents involved in fluorination or trifluoroethylation reactions.
Investigation of Unconventional Reactivity
The interplay of the fluorine atom and the trifluoroethyl group on the phenolic ring is expected to impart unique reactivity to Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-. The strong electron-withdrawing nature of both substituents will significantly influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.
Future research could investigate the potential for this compound to engage in unconventional reactions, such as:
Dearomatization Reactions: The electron-deficient nature of the aromatic ring may render it susceptible to nucleophilic attack, leading to dearomatized products. Investigating the reactivity of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- with a range of nucleophiles under various conditions could uncover novel dearomatization pathways.
Novel Rearrangement Reactions: The presence of the fluoro and trifluoroethyl groups could facilitate skeletal rearrangements under thermal, photochemical, or catalytic conditions. Exploring these possibilities could lead to the discovery of new molecular scaffolds.
Unique Polymerization Behavior: The phenolic hydroxyl group and the potential for C-F or C-H bond activation could enable the use of this compound as a monomer in the synthesis of novel fluorinated polymers with unique thermal, optical, or electronic properties.
Advanced Computational Modeling and Machine Learning Applications
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules. For Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-, advanced computational modeling could provide valuable insights that would guide experimental studies.
Table 1: Potential Computational Studies on Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Geometric and electronic structure, reaction mechanisms, spectroscopic properties | Prediction of bond lengths, bond angles, charge distribution, reaction pathways, and NMR/IR spectra. |
| Ab initio methods | High-accuracy energy calculations and benchmarking | Refined understanding of conformational preferences and reaction energetics. |
| Molecular Dynamics (MD) Simulations | Solvation effects and conformational dynamics | Insights into the behavior of the molecule in different solvent environments and its dynamic flexibility. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Characterization of intramolecular interactions, such as hydrogen bonding and halogen bonding. |
Machine learning (ML) is also poised to play a significant role in accelerating research on this compound. ML models could be trained on existing data for related fluorinated compounds to predict properties such as synthetic accessibility, reactivity, and potential biological activity. This could help prioritize experimental efforts and reduce the time and resources required for discovery. For instance, ML could be used to predict the optimal conditions for a novel synthetic reaction or to screen for potential applications in materials science or medicinal chemistry.
Interdisciplinary Research with Other Chemical Fields
The unique combination of functional groups in Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- makes it an attractive candidate for interdisciplinary research.
Materials Science: The incorporation of this molecule into polymers or liquid crystals could lead to materials with enhanced thermal stability, specific optical properties, or altered surface energies. The trifluoroethyl group, in particular, can impart both hydrophobic and lipophobic characteristics.
Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their ability to modulate metabolic stability, binding affinity, and pKa. mdpi.comuni-muenchen.de While this article does not discuss therapeutic applications, foundational research into the physicochemical properties and reactivity of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- could provide valuable information for medicinal chemists. For example, understanding its lipophilicity and acidity is a prerequisite for any potential drug discovery program.
Agrochemical Science: Similar to medicinal chemistry, the introduction of fluorine and trifluoroalkyl groups can enhance the efficacy and selectivity of agrochemicals. beilstein-journals.org Fundamental studies on the stability and reactivity of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- could inform the design of new pesticides or herbicides.
Supramolecular Chemistry: The potential for this molecule to participate in hydrogen bonding (via the hydroxyl group) and halogen bonding (via the fluorine atom) makes it an interesting building block for the construction of self-assembled supramolecular architectures with defined structures and functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
